REACTION_CXSMILES
|
OS(O)(=O)=O.[F:6][C:7]1[CH:8]=[C:9]([NH:14][C:15](=[O:22])[CH2:16][CH:17](OC)OC)[CH:10]=[C:11]([F:13])[CH:12]=1>O>[F:6][C:7]1[CH:12]=[C:11]([F:13])[CH:10]=[C:9]2[C:8]=1[CH:17]=[CH:16][C:15](=[O:22])[NH:14]2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O
|
Name
|
|
Quantity
|
70 mL
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O
|
Name
|
N-(3,5-difluorophenyl)-3,3-bis(methyloxy)propanamide
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C=C(C1)F)NC(CC(OC)OC)=O
|
Name
|
ice water
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
5 °C
|
Type
|
CUSTOM
|
Details
|
stirred at 5° C. for 1.5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
by adding
|
Type
|
CUSTOM
|
Details
|
remained between 10-20° C
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for 0.5 h
|
Duration
|
0.5 h
|
Type
|
CUSTOM
|
Details
|
the solid formed
|
Type
|
FILTRATION
|
Details
|
was filtered off
|
Type
|
CUSTOM
|
Details
|
dried in the vacuum-oven at 40° C. over the weekend
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was dried in the desiccator with P2O5
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C2C=CC(NC2=CC(=C1)F)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12 g | |
YIELD: PERCENTYIELD | 136% | |
YIELD: CALCULATEDPERCENTYIELD | 135.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |